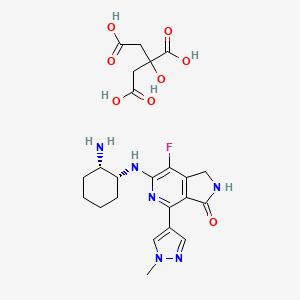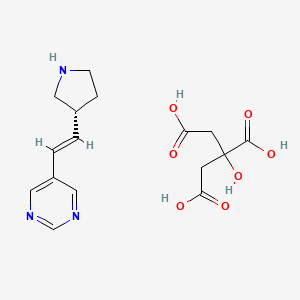
Gefapixant citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gefapixant citrate is a novel pharmaceutical compound primarily used for the treatment of refractory or unexplained chronic cough. It functions as an antagonist of the P2X3 receptor, which plays a crucial role in the cough reflex. This compound has gained significant attention due to its effectiveness in reducing chronic cough symptoms, especially in patients who do not respond to conventional treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of gefapixant citrate involves several synthetic steps. The key intermediate, gefapixant, is synthesized through a series of reactions, including the formation of a pyrimidine ring and subsequent sulfonamide formation. The final step involves the crystallization of gefapixant with citric acid to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of the key intermediate followed by crystallization. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: Gefapixant citrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Gefapixant citrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study P2X3 receptor antagonism and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating sensory nerve fibers and its potential therapeutic applications in conditions like chronic cough and neuropathic pain.
Medicine: Clinically tested for its efficacy in treating refractory or unexplained chronic cough. .
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Gefapixant citrate exerts its effects by inhibiting the binding of adenosine triphosphate (ATP) to P2X3 receptors on sensory nerve fibers, predominantly C fibers, in the airway lining. This inhibition reduces the activation of these nerve fibers, thereby dampening the cough reflex. The activation of vagal C fibers is perceived as an urge to cough, and this compound reduces this excessive activation by extracellular ATP .
Comparison with Similar Compounds
Gefapixant citrate is unique in its selective antagonism of the P2X3 receptor, which sets it apart from other compounds used to treat chronic cough. Similar compounds include:
Eliapixant: Another P2X3 receptor antagonist under investigation for its potential in treating chronic cough.
MK-7264: A compound with a similar mechanism of action but different pharmacokinetic properties
This compound’s uniqueness lies in its high selectivity for the P2X3 receptor and its ability to significantly reduce cough frequency with minimal side effects .
Properties
CAS No. |
2310299-91-1 |
|---|---|
Molecular Formula |
C20H27N5O11S |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H19N5O4S.C6H8O7/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
AIJVJYUOMCRFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


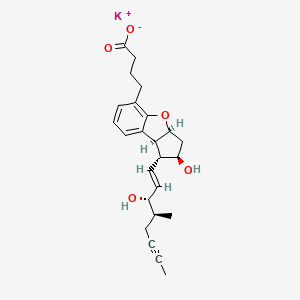
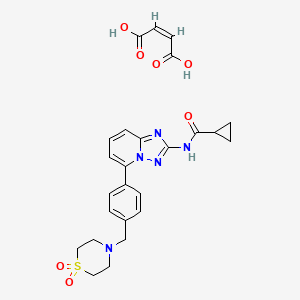
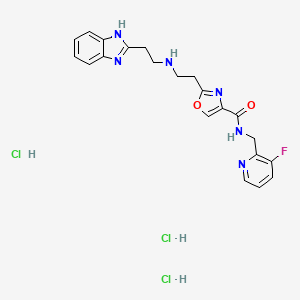
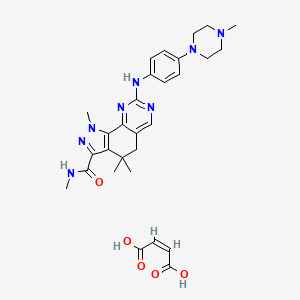
![Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid](/img/structure/B10860115.png)

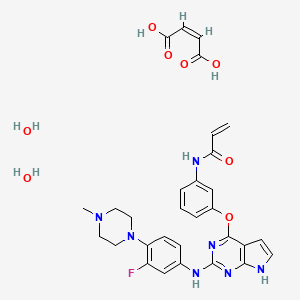
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide](/img/structure/B10860138.png)



